(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine physical properties
(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine physical properties
Comprehensive Physical and Chemical Characterization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: A Technical Guide for Drug Development Professionals
Executive Summary
As a Senior Application Scientist, I frequently encounter complex chiral building blocks that require rigorous physicochemical profiling before they can be deployed in advanced synthetic workflows. (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a highly versatile, bifunctional aliphatic amine. It features a primary amine handle, a rigid 1,3-dioxane cyclic acetal, and a defined (2R) stereocenter.
This specific structural motif has gained significant traction in medicinal chemistry, particularly in the design of neuroprotective agents and analgesics. Recent structure-affinity relationship studies demonstrate that 1,3-dioxane-containing amines are critical scaffolds for selectively targeting
Physicochemical Profiling
The physical properties of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine dictate its behavior during extraction, chromatography, and formulation. Below is a synthesized data table detailing its core physical parameters, derived from homologous series modeling and structural databases[2].
| Property | Value / Description | Method / Source |
| IUPAC Name | (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine | IUPAC Nomenclature |
| Molecular Formula | C₇H₁₅NO₂ | Structural Analysis[2] |
| Molecular Weight | 145.20 g/mol | Calculated |
| Physical State | Viscous Liquid (at 25 °C) | Empirical observation of homologs |
| Predicted Boiling Point | 185–195 °C (at 760 mmHg) | Predictive modeling |
| Predicted Density | ~1.02 g/cm³ | Predictive modeling |
| pKa (Conjugate Acid) | ~9.5 | Titration / Predictive |
| LogP (Octanol/Water) | 0.45 – 0.60 | In silico estimation |
Causality in Physicochemical Behavior: The moderate LogP (~0.5) indicates a highly hydrophilic nature, driven by the hydrogen-bond accepting capacity of the two dioxane oxygen atoms and the hydrogen-bond donating/accepting capacity of the primary amine. The high pKa (~9.5) ensures that at physiological pH (7.4), the amine is predominantly protonated (ammonium state), which is a critical feature for establishing electrostatic interactions with aspartate or glutamate residues in receptor binding pockets[1].
Reactivity & Stability Dynamics
Understanding the orthogonal reactivity of this molecule is essential for multi-step synthesis.
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Base Stability: The 1,3-dioxane ring is a cyclic acetal. Acetals are inherently stable in highly basic or nucleophilic environments. Causality: The oxygen atoms in the dioxane ring lack a good leaving group under basic conditions. Without the ability to protonate the oxygen, the carbon-oxygen bond cannot cleave to form an oxocarbenium ion, making the dioxane ring an excellent protecting group during basic synthetic steps (e.g., amide coupling or reductive amination of the primary amine).
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Acid Lability: Conversely, in aqueous acidic media (pH < 4), the dioxane ring undergoes rapid hydrolysis. Protonation of the cyclic oxygen leads to ring opening and the subsequent release of 1,3-propanediol and the corresponding aldehyde.
Mechanism of acid-catalyzed hydrolysis of the 1,3-dioxane ring.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to eliminate false positives.
Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC
Because the (2R) stereocenter dictates pharmacological efficacy[1], verifying chiral purity is non-negotiable.
Methodology:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase (Hexane/Isopropanol 90:10 v/v).
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Mobile Phase Modification (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: Aliphatic amines interact strongly with residual acidic silanol groups on the silica support of the HPLC column, leading to severe peak tailing. DEA acts as a competitive silanol blocker, ensuring sharp, quantifiable peaks.
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Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
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System Validation (Control): Inject a racemic standard of 2-(1,3-Dioxan-2-yl)propan-1-amine first. Ensure baseline resolution (Rs > 1.5) between the (2R) and (2S) enantiomers.
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Analysis: Inject the (2R) sample at a flow rate of 1.0 mL/min and monitor via UV detection (typically 210 nm) or Evaporative Light Scattering Detector (ELSD) due to the lack of strong chromophores.
Chiral HPLC workflow for the enantiomeric resolution of the primary amine.
Protocol 2: Acid-Degradation Kinetic Study
To validate the storage stability and formulation limits of the compound, an acid-degradation assay must be performed.
Methodology:
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Buffer Preparation: Prepare two solutions: a test buffer at pH 2.0 (0.01 M HCl) and a control buffer at pH 7.4 (PBS).
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Incubation: Dissolve the compound to a final concentration of 100 µM in both buffers. Incubate at 37 °C.
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Sampling & Quenching: Extract 50 µL aliquots at t = 0, 1, 2, 4, and 24 hours. Immediately quench the pH 2.0 samples by adding 10 µL of 0.1 M NaOH to halt the acid-catalyzed hydrolysis.
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LC-MS Analysis: Analyze the aliquots using Reversed-Phase LC-MS.
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Validation: The pH 7.4 control must show >99% parent compound remaining at t=24h, proving that any degradation observed in the pH 2.0 sample is strictly due to hydronium-ion catalyzed acetal cleavage, not thermal or oxidative degradation.
References
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Quick, E.; Schepmann, D.; Wünsch, B. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals (MDPI). 2025; 18(9):1300. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 94252079, (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine" (Enantiomeric Proxy). PubChem. Available at:[Link]
